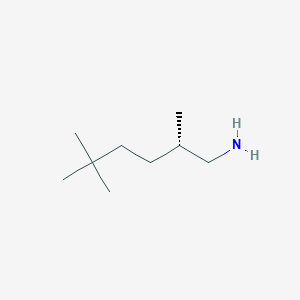

(2S)-2,5,5-Trimethylhexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2,5,5-Trimethylhexan-1-amine, also known as DMHA, is a synthetic stimulant that has gained popularity in the fitness and sports supplement industry. DMHA is a structural analog of DMAA, a banned substance due to its potential health risks. DMHA is marketed as a pre-workout supplement and is claimed to enhance energy, focus, and athletic performance.

Mechanism of Action

(2S)-2,5,5-Trimethylhexan-1-amine is believed to exert its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the regulation of mood, energy, and focus. (2S)-2,5,5-Trimethylhexan-1-amine may also enhance the activity of adenosine triphosphate (ATP), the primary energy source for muscle contraction.

Biochemical and Physiological Effects:

(2S)-2,5,5-Trimethylhexan-1-amine has been shown to increase heart rate and blood pressure, which may be a concern for individuals with pre-existing cardiovascular conditions. It may also cause vasoconstriction, reducing blood flow to certain areas of the body. (2S)-2,5,5-Trimethylhexan-1-amine may increase the release of glucose from the liver, providing additional energy for physical activity. It may also increase the breakdown of fat cells, leading to increased fat oxidation.

Advantages and Limitations for Lab Experiments

(2S)-2,5,5-Trimethylhexan-1-amine has several advantages as a research tool, including its ability to enhance physical and cognitive performance. It may also be useful for investigating the mechanisms of neurotransmitter release and metabolism. However, (2S)-2,5,5-Trimethylhexan-1-amine's potential health risks and legal status may limit its use in research.

Future Directions

For (2S)-2,5,5-Trimethylhexan-1-amine research include the development of safer analogs and investigation of its effects on specific populations.

Synthesis Methods

(2S)-2,5,5-Trimethylhexan-1-amine can be synthesized through a multistep reaction from 2,5-dimethylhexan-2,5-diol. The first step involves the conversion of the diol to the corresponding diol tosylate, which is then treated with sodium azide to form the azide intermediate. Reduction of the azide with lithium aluminum hydride yields the amine product, which can be further purified through recrystallization.

Scientific Research Applications

(2S)-2,5,5-Trimethylhexan-1-amine has been the subject of several scientific studies, primarily focused on its potential as a performance-enhancing supplement. One study found that (2S)-2,5,5-Trimethylhexan-1-amine increased power output and muscular endurance in trained athletes compared to a placebo. Another study reported that (2S)-2,5,5-Trimethylhexan-1-amine improved cognitive performance and reaction time in healthy adults. (2S)-2,5,5-Trimethylhexan-1-amine has also been investigated for its potential as a fat burner, with some studies suggesting that it may increase metabolism and promote weight loss.

properties

IUPAC Name |

(2S)-2,5,5-trimethylhexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-8(7-10)5-6-9(2,3)4/h8H,5-7,10H2,1-4H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGVUKPZFXLALM-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)(C)C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(C)(C)C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2,5,5-Trimethylhexan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole](/img/structure/B2743042.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride](/img/structure/B2743043.png)

![1-[(4-Fluorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2743055.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2743057.png)

![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide](/img/structure/B2743058.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)